Monobutyltin oxide

Descripción general

Descripción

Monobutyltin oxide is a chemical compound that is related to various organotin compounds and has been studied in different contexts, including its synthesis, structure, and reactivity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds such as dibutyltin oxide and its complexes, as well as the degradation of bis(tributyltin) oxide by microorganisms .

Synthesis Analysis

The synthesis of organotin compounds is a topic of interest in several studies. For instance, the synthesis of dibutyltin oxide complexes with 5-fluorouracil derivatives has been reported, where the reaction of dibutyltin (IV) oxide with fluorouracil compounds led to the formation of complexes with potential antitumor activity . Additionally, the synthesis of monobutyltin(IV) dialkyl and alkylene dithiophosphates has been achieved by reacting this compound with dialkyl and alkylene dithiophosphoric acids .

Molecular Structure Analysis

The molecular structure of organotin compounds has been elucidated using various techniques. X-ray crystallography has confirmed the structures of several dibutyltin complexes, revealing geometries such as oxo-bridging dimer structures and six-coordinate skew-trapezoidal bipyramidal geometries . The crystal structure of a dibutyltin ferrocenecarboxylate oxide complex has also been determined, showing a planar tortuous ladder geometry .

Chemical Reactions Analysis

Chemical reactions involving organotin compounds include the conversion of bis(tributyltin) oxide into monobutyltin and dibutyltin derivatives by microorganisms such as Pseudomonas aeruginosa and Alcaligenes faecalis . The reactivity of dibutyltin (IV) oxide with polyorganosiloxanes in the presence of aliphatic alcohols has been shown to lead to the formation of functional heterosiloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The thermal decomposition mechanisms of organotin compounds have been studied using techniques such as TG and DSC, providing insights into their stability and decomposition products . Spectroscopic methods, including IR, NMR, and Mossbauer spectroscopy, have been employed to characterize the compounds and suggest plausible structures .

Aplicaciones Científicas De Investigación

Microbial Degradation Studies

Monobutyltin oxide (MBTO) and its derivatives have been a subject of interest in microbial degradation studies. A significant work by Barug (1981) focused on the degradation of bis(tributyltin) oxide by microorganisms, where Pseudomonas aeruginosa converted it into monobutyltin and small amounts of dibutyltin derivatives. This study highlights the microbial pathways for the degradation of organotin compounds (Barug, 1981).

Synthesis and Spectral Studies

Research has been conducted on the synthesis of monobutyltin(IV) compounds from MBTO. El-khaldy et al. (1992) synthesized various monobutyltin(IV) dithiophosphates and characterized them through molecular weight determinations, NMR, IR, and elemental analyses. This study contributes to the understanding of the chemical properties and potential applications of monobutyltin derivatives (El-khaldy, Mehrotra, & Srivastava, 1992).

Chemical Vapor Deposition (CVD)

MBTO has been utilized in the chemical vapor deposition process for producing tin oxide films. Chae et al. (2004) investigated tin oxide chemical vapor deposition from monobutyltin trichloride, revealing insights into the growth mechanisms and the effects of various parameters on the deposition process. This research is crucial for developing advanced materials and coatings (Chae, Houf, McDaniel, Troup, & Allendorf, 2004).

Toxicity and Environmental Impact Studies

Studies have also been conducted on the toxicity and environmental impact of MBTO and its derivatives. A study by Schwaiger et al. (1992) explored the histopathological effects of bis(tri-n-butyltin)oxide in rainbow trout, providing valuable information on the environmental and ecological impacts of organotin compounds (Schwaiger, Bucher, Ferling, Kalbfus, & Negele, 1992).

Tin Oxide Film Studies

Research by Lee et al. (2000) focused on the production of tin oxide films using MBTO, examining the influence of water addition on deposition behavior and electrical properties. This study contributes to the understanding of tin oxide film formation and its applications in electronics and materials science (Lee, Kim, Youn, & Hong, 2000).

Mecanismo De Acción

Target of Action

Butyltin oxide, also known as Monobutyltin oxide, is an organotin compound

Mode of Action

Butyltin oxide is used as a reagent and a catalyst . It is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .

Biochemical Pathways

It is known that organotin compounds can induce endoplasmic reticulum (er) stress, increase intracellular calcium levels, activate nfkb and nfat, and cause oxidative stress, leading to apoptosis .

Result of Action

Organotin compounds are known to cause various effects at the molecular and cellular level, including oxidative stress and apoptosis .

Action Environment

For instance, the safety data sheet for Di-n-butyltin oxide suggests that it should be stored in a well-ventilated place and kept tightly closed .

Safety and Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

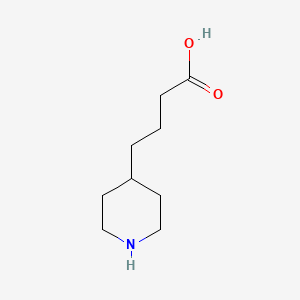

CCCC[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51590-67-1 | |

| Record name | Stannane, butyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?

A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].

Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?

A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.

Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?

A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.

Q4: Can you provide an example of a specific application for an MBTO-derived compound?

A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).

Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?

A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].

Q6: Are there any environmental concerns associated with using MBTO?

A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.

Q7: How does MBTO contribute to the development of UV-curable ink Braille?

A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

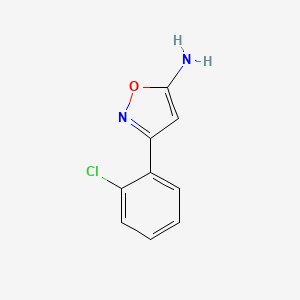

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)